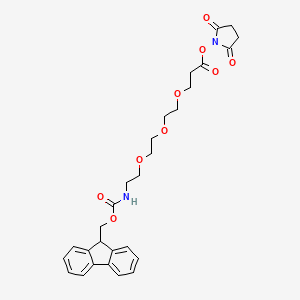

Fmoc-PEG3-NHS ester

概要

説明

Fmoc-PEG3-NHS ester is a compound that combines a fluorenylmethoxycarbonyl (Fmoc) protected amine with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and drug delivery systems due to its ability to increase solubility in aqueous media and facilitate the labeling of primary amines in proteins, peptides, and other molecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG3-NHS ester typically involves the reaction of Fmoc-PEG3-amine with NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions to avoid the degradation of the Fmoc protecting group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

化学反応の分析

NHS Ester Aminolysis with Primary Amines

The NHS ester group undergoes nucleophilic acyl substitution with primary amines (-NH₂) to form stable amide bonds.

Reaction Mechanism

-

Nucleophilic attack : A primary amine deprotonates at pH 7–8.5 and attacks the electrophilic carbonyl carbon of the NHS ester.

-

Tetrahedral intermediate : Formation of a short-lived intermediate.

-

Expulsion of NHS : Release of N-hydroxysuccinimide as a leaving group.

Key Parameters

| Parameter | Optimal Condition | Source |

|---|---|---|

| pH | 7.0–8.5 (neutral to alkaline) | |

| Temperature | 20–25°C (ambient) | |

| Reaction Time | 15–90 min (ultrasound-assisted) | |

| Yield (Protein PEGylation) | 48–64% |

Example : Conjugation with c(RGDyK) peptides achieved 33% yield under mechanical agitation (60 min) and 64% with ultrasound (15 min) .

Fmoc Deprotection

The Fmoc group is removed under basic conditions to expose a primary amine for subsequent reactions.

Reaction Conditions

Deprotection Efficiency

| Method | Time (min) | Efficiency | Source |

|---|---|---|---|

| Piperidine/DMF (50%) | 2 + 5 | >95% | |

| Piperidine/DCM (20%) | 15 | 85–90% |

Competing Hydrolysis Reaction

The NHS ester hydrolyzes in aqueous environments, forming a carboxylic acid derivative.

Hydrolysis Kinetics

| pH | Half-life (min) | Temperature | Source |

|---|---|---|---|

| 7.4 | ~120 | 25°C | |

| 8.0 | ~20 | 25°C | |

| 9.0 | <5 | 25°C |

Mitigation : Use anhydrous solvents (e.g., DMF, DMSO) and minimize reaction time .

Orthogonal Reactivity in Multi-Step Syntheses

Fmoc-PEG3-NHS ester enables sequential modifications due to the orthogonal stability of its functional groups:

-

Step 1 : NHS ester reacts with lysine residues or terminal amines.

-

Step 2 : Fmoc deprotection exposes a primary amine for further coupling (e.g., to carboxylic acids via EDC/NHS chemistry) .

Case Study: Dual-Ligand Conjugation

-

HBPL Intermediate 1 : this compound conjugated to GE11 peptide (EGFR-targeting).

-

Fmoc removal : Exposed amine coupled to c(RGDyK) via NHS chemistry.

Stability Under Synthetic Conditions

| Condition | Stability | Source |

|---|---|---|

| Anhydrous DMF/DCM | >24 hours at 25°C | |

| Aqueous buffer (pH 7.4) | <10% hydrolysis in 1 hour | |

| Long-term storage | Stable at -20°C (desiccated) |

Side Reactions and By-Products

科学的研究の応用

Key Applications

-

Drug Development

- Pharmacokinetic Enhancement : Fmoc-PEG3-NHS ester is used to modify therapeutic peptides and proteins to improve their solubility, stability, and circulation time in biological systems. This modification can lead to better drug delivery outcomes and increased efficacy .

- Targeting Moieties : It facilitates the attachment of targeting agents or imaging agents to drug molecules, enhancing specificity and therapeutic effectiveness .

-

Bioconjugation

- Protein Modification : The NHS ester group allows for the straightforward conjugation of PEG to primary amines on proteins and peptides, which can improve their pharmacological properties .

- Labeling Biomolecules : It is commonly used in labeling proteins and peptides for tracking and imaging purposes in biological research .

-

Nanotechnology

- Nanoparticle Functionalization : this compound is applied in modifying the surfaces of nanoparticles to enhance their biocompatibility and reduce non-specific binding, which is crucial for drug delivery systems .

- Biosensors : Its use in biosensor technology helps improve sensitivity and specificity by modifying sensor surfaces with PEGylated biomolecules .

- Cell Culture Applications

Case Study 1: Drug Delivery Enhancement

A study demonstrated that conjugating a therapeutic peptide with this compound significantly improved its solubility and stability in serum. The modified peptide showed enhanced bioavailability and prolonged circulation time in vivo compared to its unmodified counterpart.

Case Study 2: Imaging Applications

In another research project, this compound was used to attach a fluorescent dye to a peptide used in cancer imaging. The resulting conjugate displayed high specificity for cancer cells, allowing for effective imaging in preclinical models.

Comparative Data Table

| Application Area | Description | Benefits |

|---|---|---|

| Drug Development | Modification of therapeutic peptides | Improved solubility and pharmacokinetics |

| Bioconjugation | Conjugation with proteins/peptides | Enhanced stability and functionality |

| Nanotechnology | Surface modification of nanoparticles | Increased biocompatibility |

| Cell Culture | Cell surface modification | Improved cell adhesion and growth |

作用機序

The mechanism of action of Fmoc-PEG3-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group to form an amide bond, releasing N-hydroxysuccinimide as a byproduct. The Fmoc group can be removed under basic conditions to yield the free amine, which can then participate in further reactions .

類似化合物との比較

Similar Compounds

- Fmoc-PEG2-NHS ester

- Fmoc-PEG4-NHS ester

- Fmoc-PEG5-NHS ester

- Fmoc-PEG6-NHS ester

Uniqueness

Fmoc-PEG3-NHS ester is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. Compared to shorter PEG linkers like Fmoc-PEG2-NHS ester, it offers better solubility in aqueous media. Longer PEG linkers like Fmoc-PEG5-NHS ester and Fmoc-PEG6-NHS ester may provide higher solubility but can be less reactive due to steric hindrance .

生物活性

Fmoc-PEG3-NHS ester (CAS No. 1352827-47-4) is a versatile compound widely utilized in biomedical research, particularly in drug delivery systems, protein labeling, and the synthesis of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol (PEG) backbone, which enhances solubility and biocompatibility, making it suitable for various biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant studies.

- Molecular Formula : C28H32N2O9

- Molecular Weight : 540.6 g/mol

- Purity : ≥95%

- Storage Conditions : -20 °C

This compound acts primarily through its N-hydroxysuccinimide (NHS) group, which facilitates the formation of stable amide bonds with primary amines. This property allows for selective labeling of proteins, peptides, and other biomolecules. The PEG moiety contributes to increased solubility and reduced immunogenicity, enhancing the stability and circulation time of conjugated molecules in biological systems.

Applications in Research

- Protein Labeling : The NHS ester can effectively label primary amines on proteins and peptides, enabling tracking and quantification in various assays.

- Antibody-Drug Conjugates (ADCs) : this compound serves as a linker in ADCs, facilitating targeted drug delivery while minimizing systemic toxicity.

- Nanotechnology : Utilized in the development of nanocarriers for drug delivery systems, enhancing bioavailability and therapeutic efficacy.

- Cell Culture : Supports the synthesis of functional coatings for cell culture applications, promoting cell adhesion and growth.

Table 1: Summary of Research Findings on this compound

Detailed Research Insights

- Protein Labeling Efficiency : In a study by MedChemExpress, this compound was shown to label proteins with high efficiency while retaining their biological activity. This is critical for applications requiring precise quantification and tracking of proteins in cellular environments .

- Antibody-Drug Conjugates : Research published by Creative Biolabs highlighted the efficacy of Fmoc-PEG3-NHS as a linker in ADCs, demonstrating that conjugates formed using this compound exhibited enhanced targeting capabilities and reduced off-target effects compared to traditional linkers .

- Nanotechnology Applications : A study on PEG-based nanocarriers revealed that incorporating Fmoc-PEG3-NHS esters significantly improved the stability and bioavailability of encapsulated drugs, leading to better therapeutic outcomes in preclinical models .

- Cell Culture Substrates : Research indicated that hydrogels incorporating Fmoc-PEG3-NHS esters provided an optimal environment for cell culture, supporting both growth and differentiation akin to traditional substrates like Matrigel .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O9/c31-25-9-10-26(32)30(25)39-27(33)11-13-35-15-17-37-18-16-36-14-12-29-28(34)38-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYBRMLPVIWJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。